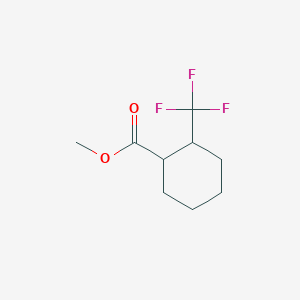

Methyl 2-(trifluoromethyl)cyclohexanecarboxylate

Description

Methyl 2-(trifluoromethyl)cyclohexanecarboxylate is an ester derivative featuring a cyclohexane ring substituted with a trifluoromethyl (-CF₃) group at the 2-position and a methyl ester (-COOCH₃) at the 1-position. This compound combines the steric effects of the cyclohexane scaffold with the strong electron-withdrawing properties of the -CF₃ group, making it of interest in medicinal chemistry, agrochemical synthesis, and material science. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ester moiety provides reactivity for further derivatization .

Properties

Molecular Formula |

C9H13F3O2 |

|---|---|

Molecular Weight |

210.19 g/mol |

IUPAC Name |

methyl 2-(trifluoromethyl)cyclohexane-1-carboxylate |

InChI |

InChI=1S/C9H13F3O2/c1-14-8(13)6-4-2-3-5-7(6)9(10,11)12/h6-7H,2-5H2,1H3 |

InChI Key |

LWSZWWSRHDIBHR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCCCC1C(F)(F)F |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: Methyl 2-(trifluoromethyl)cyclohexanecarboxylate is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties. Medicine: It serves as a precursor in the synthesis of various therapeutic agents. Industry: The compound is utilized in the production of specialty chemicals and materials with enhanced properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism by which methyl 2-(trifluoromethyl)cyclohexanecarboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group often enhances the compound's binding affinity and metabolic stability.

Comparison with Similar Compounds

Research Findings and Data Gaps

- Toxicity : and highlight the need for thorough toxicological profiling, as seen in warnings for Thiophene fentanyl hydrochloride and Methyl 2-hydroxyacetate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.